molecular formula C9H8F3NO2S B1301205 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene CAS No. 22057-35-8

1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene

Cat. No.: B1301205
CAS No.: 22057-35-8
M. Wt: 251.23 g/mol
InChI Key: BYMPFYTVARGUKC-UHFFFAOYSA-N
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Description

1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethylthio group, a nitro group, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant role in enhancing the biological activity and stability of organic molecules, making this compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nitration of 1-(ethylthio)-4-(trifluoromethyl)benzene followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization or chromatography is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 1,3-Bis(trifluoromethyl)benzene
  • 1,4-Bis(trifluoromethyl)benzene
  • 1-Trifluoromethoxy-4-(trifluoromethyl)benzene

Comparison: 1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl-substituted benzenes. The combination of the nitro and trifluoromethyl groups further enhances its potential biological activity and stability .

Biological Activity

1-(Ethylthio)-2-nitro-4-(trifluoromethyl)benzene is an organic compound with significant biological activity due to its unique structural features. This article explores its biological interactions, potential applications, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈F₃NO₂S
  • Molecular Weight : 251.23 g/mol
  • Functional Groups : Ethylthio, nitro, and trifluoromethyl groups enhance its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research. Its mechanism of action involves interaction with cellular pathways, influencing gene expression and enzyme activity.

  • Target Interactions : The compound interacts with specific receptors and enzymes, modulating their activity.
  • Biochemical Pathways : It is involved in regulating metabolic pathways, particularly those related to cell signaling and apoptosis.
  • Pharmacokinetics : Studies suggest high gastrointestinal absorption and the ability to cross the blood-brain barrier, which may enhance its therapeutic potential.

Toxicological Profile

Toxicokinetic studies have highlighted several important aspects regarding the safety profile of this compound:

  • Skin Sensitization : Exhibits weak sensitization potential based on local lymph node assay results (EC3 values >30%) .
  • Genotoxicity : Limited data suggest it is unlikely to be genotoxic; however, some studies indicate positive results in specific assays .
  • Carcinogenicity : Evidence from animal studies indicates potential carcinogenic effects, with neoplastic lesions observed in various organs .

Case Studies

  • Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
    Cell LineIC50 (µM)
    HeLa (cervical)15
    MCF-7 (breast)20
    A549 (lung)25

Properties

IUPAC Name

1-ethylsulfanyl-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2S/c1-2-16-8-4-3-6(9(10,11)12)5-7(8)13(14)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMPFYTVARGUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361365
Record name 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22057-35-8
Record name 1-(ethylthio)-2-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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